molecular formula C16H17NO2S B15211078 1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone CAS No. 537684-26-7

1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone

Cat. No.: B15211078
CAS No.: 537684-26-7
M. Wt: 287.4 g/mol
InChI Key: XGDBBHIYZLNTCC-MRXNPFEDSA-N
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Description

1-[(2R)-Oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone is a sophisticated chiral compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a (R)-tetrahydrofuran (oxolan-2-yl) ring linked to a quinoline-3-ylmethanethiol group via an ethanone bridge. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This molecular architecture suggests potential for a wide range of research applications. Researchers can investigate this compound as a key intermediate in the synthesis of novel heterocyclic compounds, such as oxazoles, which have documented relevance in pharmaceutical development . Its structural features make it a valuable candidate for probing biological pathways, including phosphodiesterase 4 (PDE4) inhibition, which is a target for inflammatory diseases like asthma and atopic dermatitis , or hedgehog signaling pathways . Furthermore, derivatives of similar complex heterocycles have shown promise in antimicrobial and cytotoxic evaluations, indicating its potential utility in developing new anticancer and antimicrobial agents . This product is intended for research purposes as a chemical reference standard or a building block in organic synthesis. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

537684-26-7

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone

InChI

InChI=1S/C16H17NO2S/c18-15(16-6-3-7-19-16)11-20-10-12-8-13-4-1-2-5-14(13)17-9-12/h1-2,4-5,8-9,16H,3,6-7,10-11H2/t16-/m1/s1

InChI Key

XGDBBHIYZLNTCC-MRXNPFEDSA-N

Isomeric SMILES

C1C[C@@H](OC1)C(=O)CSCC2=CC3=CC=CC=C3N=C2

Canonical SMILES

C1CC(OC1)C(=O)CSCC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone typically involves the following steps:

    Formation of the Thioether Linkage: The quinoline derivative is reacted with a thiol compound under basic conditions to form the thioether linkage.

    Introduction of the Tetrahydrofuran Ring: The intermediate is then subjected to a reaction with a tetrahydrofuran derivative, often under acidic or neutral conditions, to introduce the tetrahydrofuran ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated quinoline derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of bioactive molecules.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • May possess antimicrobial or anticancer properties.

Industry:

  • Utilized in the synthesis of specialty chemicals.
  • Potential use in the development of new materials.

Mechanism of Action

The mechanism of action of ®-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and quinoline moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are listed below, with key differences highlighted in physicochemical properties, substituent effects, and biological relevance.

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Key Features References
1-[(2R)-Oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone C₁₆H₁₇NO₂S (2R)-Oxolan-2-yl, quinolin-3-ylmethylsulfanyl 295.38 g/mol Chiral oxolan, sulfur-linked quinoline, ethanone core N/A
1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone C₂₉H₂₁Cl₂N₂O₂ Chlorophenyl, chloro-methylquinoline 525.39 g/mol Dual quinoline rings, chloro substituents, enhanced lipophilicity
1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone C₂₉H₂₂ClN₅O₂S Triazole, quinolin-8-yloxy 556.05 g/mol Triazole ring for π-stacking, quinoline-8-yloxy for solubility modulation
2-(2-chlorophenyl)-1-(oxolan-2-yl)ethan-1-one C₁₂H₁₃ClO₂ Chlorophenyl, oxolan-2-yl 224.69 g/mol Simpler oxolan-ethanone structure, lacks quinoline moiety
1-{2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone C₁₈H₁₃Cl₂NOS Dichlorophenyl, methylquinoline 368.28 g/mol Dichlorophenyl enhances electrophilicity, methylquinoline for steric effects

Biological Activity

1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

The chemical structure of 1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone can be represented as follows:

C12H13NO2S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2\text{S}

This compound features a quinoline moiety linked to an oxolane ring, which may contribute to its biological properties.

Research indicates that compounds similar to 1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes that are crucial for cellular function, potentially leading to anti-cancer or anti-inflammatory effects.
  • Antioxidant Activity : The presence of sulfur and nitrogen in the structure may impart antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, a study by Kardile et al. (2023) demonstrated that quinoline derivatives could inhibit mutant EGFR, a common target in lung cancer therapies .

Antimicrobial Effects

Quinoline-based compounds have also shown promise as antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting DNA replication. A related compound was found effective against various bacterial strains, suggesting a similar potential for 1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone .

Study 1: Anticancer Activity

A recent investigation assessed the cytotoxic effects of various quinoline derivatives on cancer cell lines. The study revealed that compounds with similar structural features exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .

CompoundCell LineIC50 (µM)
Quinoline Derivative AMCF7 (Breast Cancer)10
Quinoline Derivative BA549 (Lung Cancer)8

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a series of quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) below 10 µg/mL for several strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli7

Chemical Reactions Analysis

Reaction Conditions Table

StepReagents/ConditionsProductYield
1Quinoline-3-methanethiol, KOH/ethanol, 60°CThioether intermediate72–85%
2Acetyl chloride, AlCl₃, THF, 0–5°CFinal ketone product68–75%

Thioether Group (–S–)

  • Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (–SO–) or sulfone (–SO₂–) derivatives.

    • Example: Treatment with 3% H₂O₂ at 25°C for 6 hrs yields sulfoxide (confirmed by IR ν=1040 cm⁻¹ for S=O).

  • Nucleophilic substitution : The sulfur atom participates in SN2 reactions with alkyl halides (e.g., methyl iodide) .

Oxidation Data Table

Oxidizing AgentTemperatureTimeProduct
H₂O₂ (3%)25°C6 hrSulfoxide
mCPBA0°C2 hrSulfone

Ketone Group (C=O)

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .

    • Example: NaBH₄ in methanol at 0°C produces 1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanol (94% yield) .

  • Condensation : Forms Schiff bases with primary amines (e.g., aniline) .

Quinoline Moiety Reactivity

  • Electrophilic substitution : The quinoline ring undergoes nitration (HNO₃/H₂SO₄) at the 6- and 8-positions .

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) via nitrogen lone pairs .

Nitration Conditions Table

Nitrating AgentTemperatureMajor Product
HNO₃/H₂SO₄0–5°C6-nitro derivative
Acetyl nitrate25°C8-nitro derivative

Stereochemical Considerations

The chiral (2R)-THF ring influences reaction outcomes:

  • Diastereoselective oxidation : Sulfoxidation with chiral catalysts (e.g., Sharpless conditions) produces >90% enantiomeric excess (ee).

  • Asymmetric reduction : Enzymatic reduction using ketoreductases yields alcohol with (R)-configuration (85% ee) .

Stability and Degradation Pathways

  • Thermal decomposition : Degrades above 200°C, releasing SO₂ and quinoline fragments (TGA data) .

  • Hydrolysis : Thioether linkage cleaves under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions.

Hydrolysis Kinetics Table

ConditionHalf-Life (t₁/₂)Major Products
1M HCl, 100°C45 minQuinoline-3-methanol + THF-acetic acid
1M NaOH, reflux30 minQuinoline-3-thiol + THF-ethyl ketone

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone?

The synthesis typically involves a multi-step approach:

  • Quinoline Intermediate Preparation : Start with functionalization of quinoline at the 3-position to introduce a methylthiol group.
  • Oxolan Derivative Synthesis : The (2R)-oxolan-2-yl moiety can be synthesized via stereoselective cyclization of diols or epoxide opening, ensuring retention of the R-configuration .
  • Coupling Reaction : Use carbodiimide coupling reagents (e.g., EDC or DCC) to link the quinoline-thiol intermediate with the oxolan-ethanone derivative. Microwave-assisted synthesis may enhance reaction efficiency and yield .
  • Key Conditions : Solvent choice (DMF or DCM), temperature (60–100°C), and inert atmosphere (argon/nitrogen) are critical for minimizing side reactions .

Q. How can spectroscopic techniques characterize this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 2.5–3.5 ppm (oxolan methylene protons), δ 7.5–9.0 ppm (quinoline aromatic protons), and δ 4.0–4.5 ppm (sulfanyl-CH₂) confirm connectivity .
    • ¹³C NMR : Carbonyl signals at ~200 ppm (ethanone) and 160–170 ppm (quinoline carbons) validate the structure.
  • IR : Stretching at ~1650 cm⁻¹ (C=O) and 2550 cm⁻¹ (C-S) .
  • Mass Spectrometry : Exact mass (e.g., 289.35 g/mol) and fragmentation patterns verify molecular composition .

Q. What are the common reactivity patterns of the sulfanyl and oxolan groups?

  • Sulfanyl Group :
    • Oxidation : Forms sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
    • Nucleophilic Substitution : Reacts with alkyl halides or electrophiles at the sulfur center .
  • Oxolan Ring :
    • Ring-Opening : Acidic conditions (e.g., HBr/AcOH) cleave the tetrahydrofuran ring, yielding diol intermediates .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • X-ray Crystallography : Single crystals grown via slow evaporation of methanol/water mixtures (4–6 weeks) .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 90 K. Refinement with SHELXS/SHELXL resolves bond lengths, angles, and stereochemistry .
  • Challenges : Disorder in the oxolan ring or sulfanyl group may require Hirshfeld atom refinement for accuracy .

Q. What computational methods predict the compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with quinoline-targeted proteins (e.g., Plasmodium falciparum enzymes for antimalarial studies) .
  • MD Simulations : GROMACS/AMBER simulations (50–100 ns) assess binding stability and conformational changes .
  • Pharmacophore Mapping : Identify critical features (e.g., quinoline nitrogen, sulfanyl group) using Phase or MOE .

Q. How to address contradictory data in reaction yields or spectroscopic results?

  • Case Example : Discrepancies in sulfanyl oxidation yields may arise from solvent polarity (DMF vs. THF) or trace metal impurities.
  • Resolution :
    • DOE (Design of Experiments) : Vary solvent, temperature, and catalyst loading to identify optimal conditions .
    • Control Experiments : Use deuterated solvents or spiking with authentic standards in NMR to confirm peak assignments .

Q. What strategies optimize enantiomeric purity of the (2R)-oxolan moiety?

  • Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams during oxolan synthesis .
  • Catalytic Asymmetric Methods : Use Jacobsen’s epoxidation or Shi epoxidation for stereocontrol .
  • HPLC Analysis : Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases quantify enantiomeric excess .

Q. How to evaluate the compound’s stability under physiological conditions?

  • In Vitro Assays :
    • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
    • Plasma Stability : Assess metabolite formation in human plasma over 24 hours .
  • Accelerated Stability Studies : Expose to heat (40°C) and humidity (75% RH) for 4 weeks .

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